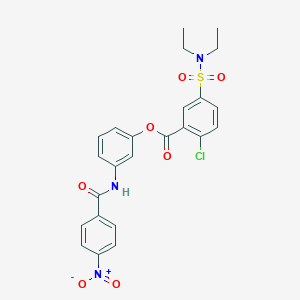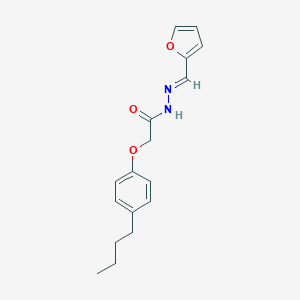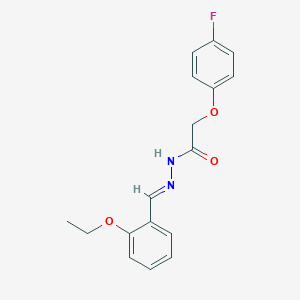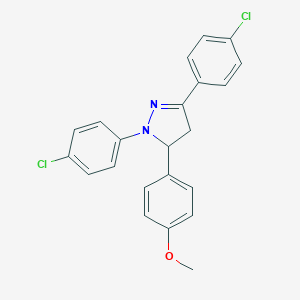
3-(4-NITROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrobenzamido group, a chlorobenzoate moiety, and a diethylsulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an amine.
Chlorination: Introduction of a chlorine atom to the benzoate ring, typically using thionyl chloride or phosphorus pentachloride.
Sulfamoylation: Addition of the diethylsulfamoyl group, often using diethylsulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for nitration and chlorination steps, and the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under specific conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom in the benzoate ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: Formation of 3-(4-aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action for compounds like 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amido and sulfamoyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
類似化合物との比較
Similar Compounds
3-(4-Aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrobenzamido)phenyl 2-chloro-5-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.
Uniqueness
The presence of both a nitro group and a diethylsulfamoyl group in 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate makes it unique, as it combines the reactivity of the nitro group with the steric and electronic effects of the diethylsulfamoyl group, potentially leading to unique chemical and biological properties.
特性
分子式 |
C24H22ClN3O7S |
|---|---|
分子量 |
532g/mol |
IUPAC名 |
[3-[(4-nitrobenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H22ClN3O7S/c1-3-27(4-2)36(33,34)20-12-13-22(25)21(15-20)24(30)35-19-7-5-6-17(14-19)26-23(29)16-8-10-18(11-9-16)28(31)32/h5-15H,3-4H2,1-2H3,(H,26,29) |
InChIキー |
CKZKBRHSQVGXJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-5-[2-(3-chlorobenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B386961.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-fluorobenzohydrazide](/img/structure/B386962.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-nitrobenzohydrazide](/img/structure/B386963.png)

![N-(3,4-dichlorophenyl)-N'-[3-(hexyloxy)phenyl]urea](/img/structure/B386966.png)
![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)

![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B386974.png)

![2-(4-iodophenoxy)-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386977.png)
![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)
![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)
